

BX-912 kinome-wide selectivity profiling data

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Compound Focus: **BX-912**

CAS No.: 702674-56-4

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Targeted Kinase Inhibition Data

The table below summarizes the inhibitory activity of **BX-912** and other aminopyrimidine compounds against a custom panel of 16 kinases. The data is from a 2012 study that screened compounds at a concentration of 1 μ M [1].

Table 1: Inhibition of Kinase Panel by Aminopyrimidine Compounds (at 1 μ M) [1]

Compound	Number of Kinases Inhibited \geq 90% (PoC \leq 10)
BX-912	14
BX-795	16
MRT67307	12
MRT68921	13
GSK8612	1
Compound 9	13
Compound 18	16

Key Findings:

- **BX-912** inhibited **14 out of 16** kinases in the panel by at least 90%, demonstrating broad polypharmacology and low selectivity [1].
- Its analog, **BX-795**, was even less selective, inhibiting all 16 kinases in the panel [1].
- In contrast, **GSK8612** showed high selectivity, inhibiting only 1 kinase under the same conditions [1].

Experimental Methodology

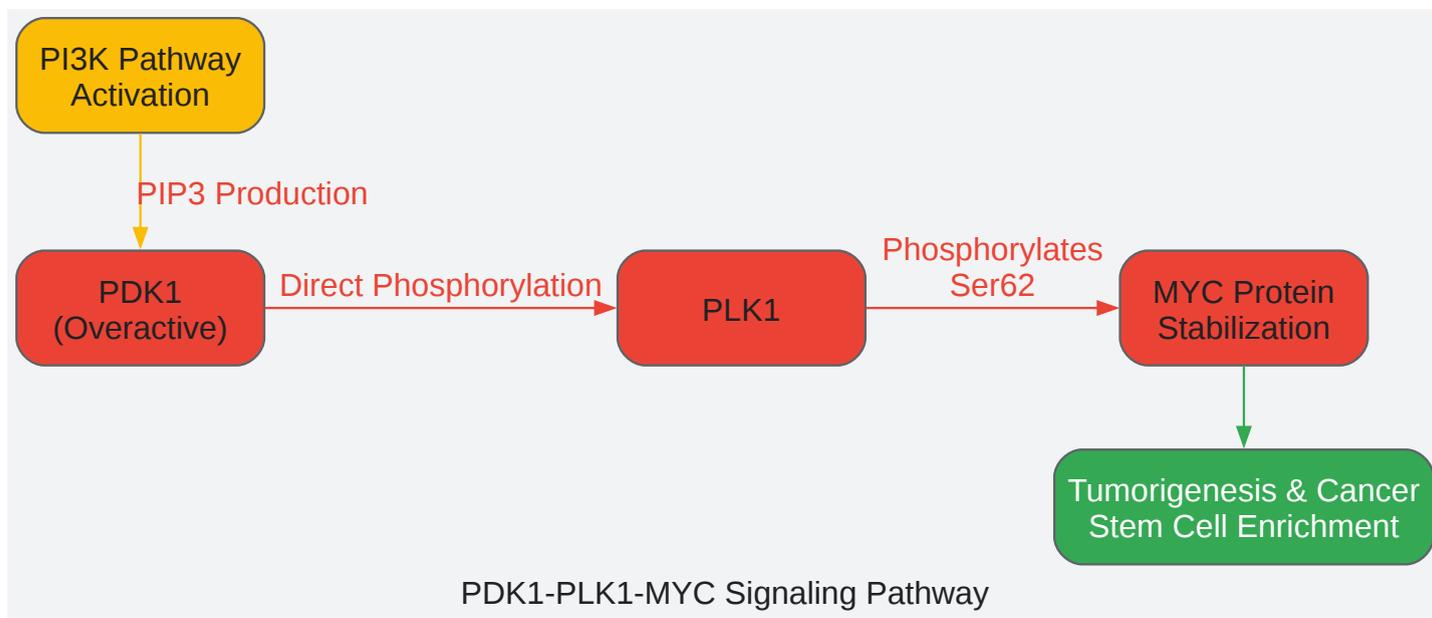
The provided data was generated using the following experimental protocol [1]:

- **Assay Type:** Radiometric enzymatic assays.
- **Concentration:** Compounds tested at **1 μ M**.
- **ATP Conditions:** Experiments were conducted at the **K_m ATP concentration** for each individual kinase.
- **Data Presentation:** Inhibition was reported as **% Control**, where lower values indicate stronger inhibition. A value of $\leq 10\%$ control was used as the threshold to define potent inhibition ($\geq 90\%$ inhibition).

Biological Context and Related Pathway

BX-912 was originally designed as a PDK1 inhibitor [1]. Research into PDK1 signaling has revealed its role in a critical oncogenic pathway that stabilizes the MYC protein, a key driver in many cancers.

The diagram below illustrates this PDK1-PLK1-MYC signaling axis, which connects the PI3K pathway to MYC-driven tumorigenesis [2].



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This pathway shows how hyperactive PDK1 directly activates PLK1, which in turn phosphorylates and stabilizes the MYC oncoprotein, leading to enhanced tumor formation and cancer stem cell characteristics [2].

Key Insights for Researchers

- **BX-912 is a promiscuous kinase inhibitor:** The data confirms that **BX-912** has low selectivity, making it a useful tool for broad phenotypic screening but a challenging starting point for targeted therapeutic development [1].
- **Scaffold hopping can improve selectivity:** The study shows that by systematically modifying the pyrimidine core of promiscuous compounds like **BX-912**, researchers can generate new analogs with dramatically improved selectivity profiles [1].
- **Consider the functional signaling network:** Although **BX-912** was designed for PDK1, its broad activity means observed cellular effects cannot be attributed to a single target. Its inhibition profile is relevant for the PDK1-PLK1-MYC axis and research in neurodegenerative diseases, where kinases like TBK1 and MARKs are implicated [1].

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References

1. Identification of Pyrimidine-Based Lead Compounds for Understudied... [pmc.ncbi.nlm.nih.gov]
2. New Connections Between Old Pathways: PDK1 Signaling ... [pmc.ncbi.nlm.nih.gov]

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